Aminomethylphosphonate

Descripción

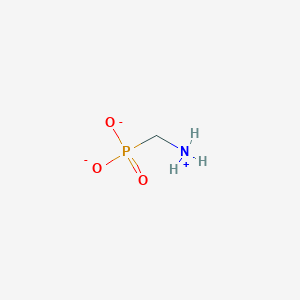

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phosphonatomethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([NH3+])P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.029 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Dynamics and Geochemistry of Aminomethylphosphonate

Occurrence and Distribution of Aminomethylphosphonate in Aquatic Systems

AMPA's journey through aquatic environments is characterized by its presence in water bodies, accumulation in sediments, and its fate within wastewater treatment facilities.

Presence in Surface Water and Groundwater

AMPA is frequently detected in surface waters, often as a result of agricultural runoff and effluents from wastewater treatment plants. nih.govresearchgate.net One study in Argentina found AMPA in approximately 12% of the surface water samples analyzed. nih.gov In China, a study of agricultural basins detected AMPA in 15.8% of 196 surface water samples, with a maximum concentration of 10.31 μg/L. nih.gov The same study found AMPA in 0.86% of 694 groundwater samples, with a maximum concentration of 5.13 μg/L. nih.gov While AMPA can reach shallow groundwater, it rarely penetrates into deep groundwater systems. nih.govresearchgate.net

Accumulation in Sediments

Sediments serve as a primary sink for AMPA in aquatic environments. researchgate.net Due to its strong adsorption to soil and sediment particles, AMPA is often transported with these particles into streams and rivers. nih.gov A study in Argentina revealed the presence of AMPA in 88.5% of stream sediment samples. nih.gov In suspended particulate matter within the water column, AMPA was found in 20% of the samples. nih.gov This accumulation in sediments is a key aspect of its environmental fate, where it may undergo biodegradation over time. researchgate.net

Fate in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are a significant source of AMPA in urban and industrial areas. nih.govresearchgate.net AMPA is formed from the degradation of glyphosate (B1671968) and other aminophosphonates used in detergents, as anti-scaling agents, and in other industrial applications. wikipedia.orgresearchgate.net While well-operated WWTPs can remove a significant portion of AMPA, it is still commonly found in their effluents. wikipedia.orgnih.gov Studies have reported AMPA concentrations of up to 10 μg/L in the final effluent of some WWTPs. wikipedia.org The removal process in WWTPs is primarily due to adsorption onto sludge. researchgate.net

Environmental Presence and Dynamics of this compound in Terrestrial Environments

In terrestrial ecosystems, particularly agricultural soils, the concentration, persistence, and mobility of AMPA are critical factors influencing its environmental impact.

Concentration and Persistence in Agricultural Soils

AMPA is a common residue in agricultural soils due to the widespread use of glyphosate. nih.gov Its concentration can often exceed that of its parent compound, glyphosate. nih.gov For instance, a study in Argentina found AMPA concentrations in cultivated soils ranging from 299 to 2256 μg kg⁻¹. nih.gov Another study in Quebec, Canada, reported maximum AMPA levels of 0.46 μg g⁻¹ in agricultural soils. mdpi.com

AMPA is known to be more persistent in soil than glyphosate, with a half-life that can be 3 to 6 times longer. researchgate.net The dissipation of AMPA is primarily driven by microbial activity and is significantly affected by temperature. researchgate.net Its half-life (DT50) at 30°C has been observed to range from 26.4 to 44.5 days, with the time for 90% dissipation (DT90) ranging from 87.8 to 148 days. researchgate.net The persistence can be even greater in colder climates. researchgate.net

Below is a table summarizing AMPA concentrations found in agricultural soils from various studies:

| Location | Soil Type | Tillage Practice | AMPA Concentration (μg/kg) | Reference |

| Argentina | Not Specified | Not Specified | 299 - 2256 | nih.gov |

| Quebec, Canada | Gleysol | Conventional Tillage | Up to 460 | mdpi.com |

| Europe | Arable Soils | Not Specified | Up to 2000 | researchgate.net |

| Germany | Not Specified | Not Specified | Up to 2100 | researchgate.net |

| Brazil | Not Specified | No-tillage | Up to 26030 | researchgate.net |

Soil Adsorption and Mobility Characteristics

AMPA exhibits strong adsorption to soil particles, which significantly limits its mobility. nih.govusda.gov This adsorption is influenced by several soil properties, including clay content, cation exchange capacity (CEC), pH, and the presence of phosphate (B84403). researchgate.netconicet.gov.ar The phosphonic acid group of the AMPA molecule is primarily responsible for its binding to soil components, particularly iron and aluminum oxides. cambridge.org

The adsorption of AMPA is generally higher in soils with higher clay and organic matter content. researchgate.net Conversely, higher pH and phosphate levels can decrease adsorption, as phosphate competes for the same binding sites. conicet.gov.ar Due to its strong retention, the vertical transport of AMPA through the soil profile is limited. conicet.gov.ar One study found that less than 0.24% of applied AMPA leached through 15 cm soil columns, with the majority remaining in the top 5 cm. conicet.gov.ar This low mobility reduces the risk of significant groundwater contamination from leaching in most soil types. usda.gov

The table below shows the Freundlich adsorption coefficient (Kf) for glyphosate, which provides an indication of the adsorption characteristics that also apply to its degradation product, AMPA.

| Soil Type | Tillage Practice | Kf (μg^(1-1/n) (mL)^1/n g⁻¹) | Reference |

| Silty Clay Loam | Conventional Tillage | Higher than No-Till | conicet.gov.ar |

| Silty Loam | Conventional Tillage | Higher than No-Till | conicet.gov.ar |

Atmospheric Transport and Wash-out Mechanisms

This compound (AMPA) can enter the atmosphere and undergo transport to distant locations. Research indicates that airborne AMPA is a relevant, though not always primary, pathway for its distribution in the environment researchgate.netnih.gov. The primary mechanism for this transport is believed to be the adsorption of AMPA onto soil and dust particles, which are then carried by wind mdpi.comresearchgate.net.

The detection of AMPA in precipitation samples collected in watersheds confirms that atmospheric deposition is a viable mechanism for the contamination of environments not directly targeted for application researchgate.netresearchgate.net. This process, known as "wash-out," occurs when rainfall removes airborne particles containing AMPA from the atmosphere, depositing them onto land and water bodies researchgate.netnih.gov. Studies have shown that while airborne AMPA is present, it is effectively washed out during heavy rainfall events researchgate.netnih.gov. However, there was no significant correlation found between the weekly amount of rainfall and the deposition amount, suggesting that the process is more complex and likely involves the wash-out of particulate matter rather than the dissolution of gaseous AMPA in rain researchgate.net. In one study in Alberta, Canada, AMPA was detected infrequently in bulk deposition samples, which was attributed to potential rapid degradation in the atmosphere and analytical detection limits researchgate.net.

Environmental Persistence and Dissipation Kinetics of this compound

This compound is widely recognized for its environmental persistence, often lingering in soil and water systems longer than its parent compounds researchgate.netnomoreglyphosate.nznih.govnih.gov. Its dissipation is governed by complex kinetics influenced by a variety of environmental factors, including soil type, temperature, and microbial activity nomoreglyphosate.nzresearchgate.net.

In terrestrial environments, the persistence of AMPA is highly variable. Its half-life in soil (DT₅₀), which is the time required for 50% of the initial amount to degrade, has been reported to range broadly from 23 to as long as 958 days mdpi.comnih.gov. This variability is highlighted in studies showing different dissipation rates under different agricultural conditions; for instance, one study noted a DT₅₀ of 54.7 days in a soil cultivated with soybeans compared to 71 days in a soil used for corn mdpi.com. Temperature is a primary factor affecting its degradation, with dissipation occurring more slowly in colder climates researchgate.net. One laboratory study found that AMPA's DT₅₀ at 30°C ranged between 26.4 and 44.5 days researchgate.net. The time required for 90% of the compound to dissipate (DT₉₀) is also a relevant environmental indicator, with values reported between 87.8 and 236 days, depending on the specific soil and crop conditions mdpi.comresearchgate.net. The dissipation of AMPA in soil often follows single first-order (SFO) kinetics researchgate.netresearchgate.net.

In aquatic systems, AMPA is also defined as a persistent substance researchgate.net. While it has high water solubility, it tends to adsorb strongly to suspended particles and bottom sediments researchgate.netnih.govwur.nl. Sediments act as a major sink for AMPA, where it may be slowly biodegraded researchgate.netnih.gov. The half-life of AMPA in soil has been reported to be in the range of 76 to 240 days nih.gov. Photodegradation in water is considered a limited dissipation pathway researchgate.netnih.gov. Due to its persistence, AMPA can accumulate in agricultural soils, especially with repeated applications of its parent compounds, and can be transported to waterways via runoff nih.govnomoreglyphosate.nz.

Data Tables

Table 1: Reported Soil Half-Life (DT₅₀ and DT₉₀) for this compound

| Parameter | Reported Range | Conditions/Context | Citation(s) |

|---|---|---|---|

| DT₅₀ (Half-Life) | 23 to 958 days | General literature values for soil. | mdpi.comnih.gov |

| DT₅₀ (Half-Life) | 76 to 240 days | General literature values for soil. | nih.gov |

| DT₅₀ (Half-Life) | 54.7 days | Soil cultivated with soybeans. | mdpi.com |

| DT₅₀ (Half-Life) | 71 days | Soil cultivated with corn. | mdpi.com |

| DT₅₀ (Half-Life) | 26.4 to 44.5 days | Laboratory study at 30°C. | researchgate.net |

| DT₉₀ (90% Dissipation) | 182 days | Soil cultivated with soybeans. | mdpi.com |

| DT₉₀ (90% Dissipation) | 236 days | Soil cultivated with corn. | mdpi.com |

| DT₉₀ (90% Dissipation) | 87.8 to 148 days | Laboratory study at 30°C. | researchgate.net |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound (AMPA) |

Abiotic Transformation Pathways of Aminomethylphosphonate

Oxidative Degradation of Aminomethylphosphonate

The oxidative degradation of this compound is a key abiotic process that influences its environmental fate. This section delves into the role of manganese oxides and the influence of various metal ions on this transformation.

Manganese Oxide-Mediated C-P Bond Cleavage

Manganese oxides, which are common components of soil, can facilitate the abiotic degradation of AMPA. researchgate.netnih.gov Specifically, birnessite, a type of manganese oxide, has been shown to degrade AMPA in aqueous suspensions. nih.govacs.org This degradation process involves the cleavage of the carbon-phosphorus (C-P) bond at the surface of the manganese oxide. researchgate.netnih.gov The breakdown of AMPA in the presence of birnessite is evidenced by the accumulation of orthophosphate in the solution over time. nih.govacs.org

The reaction is influenced by temperature, with higher temperatures leading to a faster degradation rate. nih.govacs.org For instance, the degradation of AMPA is more rapid at 50°C compared to 20°C. nih.gov Isotope studies have confirmed that during this degradation, an oxygen atom from water is incorporated into the resulting phosphate (B84403), suggesting a nucleophilic substitution at the phosphorus center. researchgate.net

The degradation process can also be affected by the pH of the solution. As the reaction proceeds in the presence of birnessite, the pH tends to increase, which can eventually limit the reaction as the surface area of the manganese oxide becomes a limiting factor. acs.org

Influence of Metal Ions on Reaction Rates

The presence of certain metal ions can significantly impact the rate of AMPA degradation. For example, the addition of copper ions (Cu²⁺) has been observed to inhibit the degradation of AMPA in the presence of manganese oxide. nih.govacs.org This inhibition is attributed to the strong complexation of Cu²⁺ with the phosphonate (B1237965), which limits its ability to coordinate with the reactive oxidation sites on the manganese oxide surface. nih.gov

Conversely, other metal ions might enhance degradation under certain conditions. While not directly accelerating the manganese oxide-mediated pathway, the presence of certain metal ions is a critical factor in other transformation processes. For instance, in photodegradation, iron ions have a notable enhancing effect. nih.govresearchgate.net

It is important to note that the interaction between metal ions and phosphonates is complex. The formation of metal-phosphonate complexes can alter the adsorption behavior of the phosphonate onto mineral surfaces, which in turn can affect its reactivity. amazonaws.com For example, the presence of calcium (Ca²⁺) and zinc (Zn²⁺) in excess can lead to a considerable increase in the adsorption of some phosphonates, potentially by forming ternary surface complexes. amazonaws.com

Photodegradation of this compound

Sunlight, particularly its ultraviolet (UV) component, can induce the transformation of this compound. This section examines the mechanisms of UV light-induced degradation and the catalytic role of iron in this process.

UV Light Induced Transformation Mechanisms

AMPA can undergo transformation when exposed to UV light. nih.gov The degradation process is often measured by the release of orthophosphates. nih.gov The efficiency of this photodegradation is pH-dependent. For a selection of phosphonates, the half-life under UV irradiation without the presence of iron was found to be between 15 and 35 minutes at a pH of 3, and between 10 and 35 minutes at a pH of 5-6. nih.gov However, at a more alkaline pH of 10, the half-life increased to a range of 50 to 75 minutes. nih.gov

The mechanism of UV-induced degradation can involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the AMPA molecule. researchgate.netacs.org Density functional theory (DFT) calculations suggest that the C-P bond in related compounds can be cleaved by water, hydroxide (B78521) ions, or hydroxyl radicals, with the energy barrier for this cleavage being lowest in the presence of radical species. researchgate.net

Role of Iron in Photodegradation Enhancement

The presence of iron ions has been shown to significantly enhance the photodegradation of phosphonates, including AMPA. nih.govresearchgate.net Studies have demonstrated that the half-life of phosphonates under UV irradiation is considerably shorter in the presence of iron. nih.gov For instance, with the addition of 3.6 µM of iron, the half-life of phosphonates at pH 3 was reduced to between 5 and 10 minutes, and at pH 5-6, it was between 5 and 15 minutes. nih.gov Even at a pH of 10, the half-life was shorter in the presence of iron, ranging from 35 to 60 minutes. nih.gov

The enhancement is attributed to the formation of iron-phosphonate complexes that are more susceptible to photolysis. researchgate.net The complexation of glyphosate (B1671968), a precursor to AMPA, with Fe(III) has been shown to increase its light absorption, thereby facilitating its direct photolysis. researchgate.net This process can be further enhanced by the generation of reactive radicals through a ligand-to-metal charge transfer (LMCT) within the ferric-phosphonate complexes. researchgate.net

The total conversion of phosphonates after 90 minutes of irradiation is significantly higher in the presence of iron, particularly at acidic to neutral pH values. nih.gov

Data Tables

Table 1: Effect of Temperature on AMPA Degradation by Birnessite

| Temperature (°C) | Relative Degradation Rate |

|---|---|

| 20 | Slower |

Table 2: Half-life of Phosphonates under UV Irradiation at Different pH Levels

| pH | Half-life without Iron (minutes) | Half-life with 3.6 µM Iron (minutes) |

|---|---|---|

| 3 | 15 - 35 | 5 - 10 |

| 5-6 | 10 - 35 | 5 - 15 |

Microbial Biotransformation and Biodegradation of Aminomethylphosphonate

Enzymatic Systems for Carbon-Phosphorus (C-P) Bond Cleavage in Aminomethylphosphonate

The cleavage of the C-P bond in this compound is an energetically demanding process due to the bond's inherent stability. mdpi.comnih.gov Bacteria, in particular, have developed several enzymatic strategies to overcome this challenge, primarily as a means to acquire phosphorus from organophosphonates when inorganic phosphate (B84403) is scarce. mdpi.comnd.edu.au These enzymatic systems are central to the biogeochemical cycling of phosphorus. At least three distinct enzymatic mechanisms for C-P bond cleavage have been identified: a radical-based mechanism employed by the C-P lyase complex, oxidative cleavage, and hydrolytic cleavage. mdpi.comresearchgate.net

The Carbon-Phosphorus Lyase (C-P Lyase) Complex

The C-P lyase pathway is arguably the most significant and widespread mechanism for the degradation of a broad range of phosphonates, including this compound. nih.govresearchgate.net This multi-protein complex utilizes a radical-based mechanism to break the C-P bond, a process that is fundamentally different from the more common hydrolytic or oxidative enzymatic reactions. mdpi.comnih.gov

In many bacteria, including the well-studied Escherichia coli, the genes encoding the C-P lyase complex are organized into a single transcriptional unit known as the phn operon. mdpi.comnih.gov The E. coli phn operon is a large, 14-gene cluster (phnCDEFGHIJKLMNOP) that is induced under conditions of phosphate starvation. mdpi.comnih.govnih.gov Its expression is primarily controlled by the Pho regulon, a two-component regulatory system (PhoR/PhoB) that responds to the availability of inorganic phosphate (Pi). researchgate.netmsu.ru When Pi levels are low, the sensor kinase PhoR autophosphorylates and subsequently transfers the phosphoryl group to the response regulator PhoB. msu.ru Phosphorylated PhoB then acts as a transcriptional activator for the phn operon by binding to a specific DNA sequence known as the PHO box located in the promoter region. msu.ru

| Gene Cluster | Encoded Proteins | Function | Reference |

| phnCDE | PhnC, PhnD, PhnE | High-affinity ABC transporter system for phosphonate (B1237965) uptake | mdpi.com |

| phnGHIJKLM | PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, PhnM | Core components of the C-P lyase catalytic complex | mdpi.comnih.gov |

| phnO | PhnO | N-acetyltransferase, involved in the detoxification and processing of 1-aminoalkylphosphonates like AMPA | nih.gov |

| phnN, phnP | PhnN, PhnP | Accessory enzymes involved in processing reaction intermediates | nih.gov |

| phnF | PhnF | Putative transcriptional repressor | mdpi.comnih.gov |

The expression of the phn genes in organisms like Rhizobium meliloti has been shown to be induced when grown on this compound as the sole phosphorus source. msu.ru

The C-P lyase complex exhibits broad substrate specificity, enabling it to degrade a variety of alkyl-, amino-, and arylphosphonates. mdpi.com This promiscuity is a key feature that allows microorganisms to utilize a wide range of phosphonates as a phosphorus source. This compound is a known substrate for the C-P lyase pathway. nih.govnih.gov

The degradation of this compound via the C-P lyase pathway requires the function of the PhnO protein, an N-acetyltransferase. nih.gov This enzyme acetylates the amino group of 1-aminoalkylphosphonates, a step that is crucial for their subsequent catabolism by the core C-P lyase machinery. nih.gov The core complex, comprised of proteins PhnG through PhnM, then catalyzes the cleavage of the C-P bond. mdpi.com A proposed mechanism involves the transfer of the phosphonate moiety to a ribose derivative, followed by a radical-based cleavage of the C-P bond catalyzed by the PhnJ subunit, which is an S-adenosyl methionine (SAM)-dependent enzyme. mdpi.com The final products are the corresponding alkane (methane in the case of methylphosphonate) and phosphate, which is assimilated by the cell.

Phosphonatase Enzymes

Phosphonatase, more formally known as phosphonoacetaldehyde (B103672) hydrolase (encoded by the phnX gene), is a key enzyme in a specific hydrolytic pathway for phosphonate degradation. msu.ruresearchgate.net However, phosphonatase does not act directly on this compound. Instead, it cleaves the C-P bond in phosphonoacetaldehyde. researchgate.netacs.org

The degradation of aminophosphonates like 2-aminoethylphosphonate (2-AEP) via this pathway involves an initial transamination step catalyzed by a transaminase (e.g., PhnW), which converts the aminophosphonate into its corresponding aldehyde, phosphonoacetaldehyde. nih.govacs.org It is this intermediate that serves as the substrate for phosphonatase. The enzyme then hydrolyzes phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. nih.govacs.org Therefore, the involvement of phosphonatase in the biodegradation of this compound is indirect and contingent on prior enzymatic modification of the amino group.

| Enzyme | Gene | Substrate | Products | Role in Aminophosphonate Degradation | Reference |

| 2-AEP Transaminase | phnW | 2-Aminoethylphosphonate (2-AEP) | Phosphonoacetaldehyde | Initial step in the hydrolytic pathway for 2-AEP | nih.govacs.org |

| Phosphonatase | phnX | Phosphonoacetaldehyde | Acetaldehyde + Inorganic Phosphate | Cleaves the C-P bond in the intermediate, not directly in the original aminophosphonate | researchgate.netacs.org |

Oxidative Phosphonate Catabolism Pathways

Microbial degradation of phosphonates can also proceed through oxidative pathways, which involve the use of oxygenases. portlandpress.comnih.gov One such pathway, characterized in marine bacteria for the degradation of 2-AEP, involves a two-step reaction catalyzed by the enzymes PhnY* and PhnZ. acs.orgportlandpress.com PhnY*, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase, first hydroxylates the α-carbon of the phosphonate. acs.org The resulting α-hydroxyphosphonate is then cleaved by PhnZ, another dioxygenase, to yield glycine (B1666218) and inorganic phosphate. acs.org

While oxidation is a key mechanism in the breakdown of glyphosate (B1671968) to this compound, the specific enzymatic oxidative pathways for the subsequent degradation of this compound itself are less clearly defined. portlandpress.com Abiotic oxidative degradation of this compound at the surface of manganese oxides has been reported, but this is a chemical rather than a direct enzymatic process. nih.govresearchgate.net The existence of specific bacterial enzymes that directly oxidize the C-P bond of this compound remains an area of ongoing research.

Hydrolytic Degradation Mechanisms

Hydrolytic pathways for C-P bond cleavage are typically substrate-specific and rely on the presence of an activating functional group, such as a carbonyl or carboxyl group, adjacent to the phosphonate moiety. mdpi.com This activation facilitates the nucleophilic attack required for hydrolysis. As mentioned in section 4.1.2, the well-characterized PhnWX hydrolytic pathway involves the initial conversion of an aminophosphonate like 2-AEP to phosphonoacetaldehyde, which is then hydrolyzed by phosphonatase (PhnX). nih.govacs.org

Another variant is the PhnWAY pathway, where phosphonoacetaldehyde is first oxidized by a dehydrogenase (PhnY) to phosphonoacetate. acs.org A phosphonoacetate hydrolase (PhnA) then cleaves the C-P bond to produce acetate (B1210297) and inorganic phosphate. acs.org

Direct hydrolytic cleavage of the C-P bond in this compound is not a commonly reported mechanism. The stability of the C-P bond in simple alkylphosphonates like this compound makes it resistant to direct hydrolysis without prior enzymatic activation or modification. mdpi.comnih.gov The primary route for its breakdown in many microorganisms remains the C-P lyase pathway.

Microbial Taxa Involved in this compound Degradation

A wide array of microbial species has been identified with the capability to degrade this compound, utilizing it as a source of phosphorus and sometimes nitrogen.

Bacterial Degraders

Numerous bacterial genera have demonstrated the ability to metabolize AMPA. This capacity is widespread and not limited to specific taxonomic groups. mdpi.com Some of the most frequently cited bacterial degraders include:

Escherichia coli : This well-studied bacterium can utilize AMPA as a phosphate source, a process that often involves the carbon-phosphorus (C-P) lyase pathway. pnas.org

Burkholderia cepacia : Members of this genus are known for their metabolic versatility and can degrade a variety of organic compounds, including phosphonates like AMPA.

Ochrobactrum sp. : Species within this genus, such as Ochrobactrum anthropi and Ochrobactrum sp. BTU1, have been shown to degrade AMPA and other aminophosphonates. mdpi.commpg.degenome.jp Ochrobactrum sp. BTU1 can utilize AMPA as its sole phosphorus source, exhibiting the highest growth rate on this compound compared to other tested phosphonates. mpg.de

Caballeronia sp. : This genus is also implicated in the biodegradation of phosphonates.

Pseudomonas : Various species, including Pseudomonas fluorescens and Pseudomonas stutzeri, are capable of degrading phosphonates. mdpi.comacs.orghawaii.edu Some Pseudomonas species can degrade AMPA into less toxic compounds like inorganic phosphate and methylamine. mdpi.com

Bacillus : Several species within the Bacillus genus, such as Bacillus cereus, are known to metabolize glyphosate and its intermediate, AMPA. mdpi.com

Streptomyces : This genus also contains species that contribute to the degradation of phosphonates.

The table below summarizes some of the key bacterial genera and species involved in this compound degradation.

| Bacterial Genus | Notable Species | Reference |

| Escherichia | coli | pnas.org |

| Burkholderia | cepacia | |

| Ochrobactrum | anthropi, sp. BTU1 | mdpi.commpg.degenome.jp |

| Pseudomonas | fluorescens, stutzeri | mdpi.comacs.orghawaii.edu |

| Bacillus | cereus | mdpi.com |

| Streptomyces |

Fungal Contributions to Phosphonate Biotransformation

While much of the research has focused on bacteria, fungi also play a role in the biotransformation of phosphonates. researchgate.net Fungal species have been shown to be active towards various phosphonate substrates. nih.gov For instance, research has demonstrated the catalytic activity of yeasts and moulds, such as Rhodotorula mucilaginosa and Aspergillus niger, in the biotransformation of aminophosphonates. nih.govnih.gov Fungi like Mortierella isabellina and Aspergillus foetidus have been studied for their ability to oxidize organophosphines. tandfonline.com The ligninolytic enzymes of some fungi, such as laccase and manganese peroxidase, have been proposed to degrade glyphosate into AMPA. mdpi.com The metabolic versatility of fungi, particularly white-rot fungi, allows them to degrade a wide array of complex organic molecules through the action of extracellular enzymes. mdpi.com

Metabolic Pathways Leading to this compound Degradation

Microorganisms employ several metabolic routes to break down this compound. These pathways can be broadly categorized by their initial steps, either forming AMPA from larger molecules like glyphosate or directly degrading AMPA to simpler compounds.

Pathways from Glyphosate (e.g., Glyphosate Oxidoreductase Pathway)

A primary source of AMPA in the environment is the degradation of the widely used herbicide, glyphosate. wikipedia.org One of the main microbial pathways for this conversion is the glyphosate oxidoreductase pathway . mdpi.com

This pathway involves the enzyme glyphosate oxidoreductase, which cleaves the C-N bond of glyphosate. google.comresearchgate.net This reaction yields equimolar amounts of AMPA and glyoxylate. researchgate.net The enzyme, which has been characterized in bacteria like Ochrobactrum sp. G-1, utilizes an FAD cofactor. genome.jp The catalytic cycle begins with the reduction of FAD by a glyphosate molecule, leading to the formation of a Schiff base of AMPA with glyoxylate, which then hydrolyzes. genome.jpgoogle.com The reduced FAD is subsequently reoxidized by molecular oxygen. google.com

Further Degradation of this compound to Orthophosphate

Once formed, or if taken up directly from the environment, AMPA can be further mineralized by microorganisms to release inorganic phosphate (orthophosphate), a usable nutrient. wikipedia.orgnih.gov A key pathway for this process is the carbon-phosphorus (C-P) lyase pathway .

The C-P lyase pathway is a complex, multi-enzyme system capable of cleaving the stable carbon-phosphorus bond in a variety of phosphonates, including AMPA. pnas.orgnih.gov This pathway has a broad substrate specificity and is crucial for the utilization of phosphonates as a phosphorus source, especially in phosphate-limited conditions. nih.govmdpi.com The degradation of AMPA via the C-P lyase pathway can lead to the formation of inorganic phosphate and methylamine. mdpi.com In Escherichia coli, the genes encoding the C-P lyase pathway are organized in the phn operon. pnas.org The PhnO protein, an aminoalkylphosphonate N-acetyltransferase encoded within this operon, is required for the utilization of AMPA as a phosphate source by acetylating it, which is believed to be a detoxification step. mdpi.comuniprot.org

Regulatory Mechanisms of Microbial Phosphonate Metabolism

The microbial metabolism of phosphonates is a regulated process, often controlled by the availability of phosphorus in the environment. d-nb.info In many bacteria, the genes responsible for phosphonate uptake and degradation are part of the Pho regulon . d-nb.inforesearchgate.net

The Pho regulon is a global regulatory system that is activated under conditions of phosphate starvation. d-nb.info In enteric bacteria, this system is governed by a two-component sensor-regulator mechanism that controls the expression of numerous genes involved in the uptake and metabolism of alternative phosphorus sources, including phosphonates. d-nb.info This means that when preferred inorganic phosphate is scarce, the cell induces the expression of genes, such as the phn operon encoding the C-P lyase pathway, to scavenge phosphorus from compounds like AMPA. researchgate.netfrontiersin.org However, there is also evidence for phosphate-independent regulation of phosphonate catabolism in some microorganisms. frontiersin.orgnd.edu.au In some cases, the presence of the phosphonate substrate itself can induce the expression of the necessary degradative enzymes. frontiersin.org

Aminomethylphosphonate in Biogeochemical Phosphorus Cycling

Role of Aminomethylphosphonate as a Phosphorus Source for Microorganisms

In environments where inorganic phosphate (B84403) is scarce, many microorganisms can turn to alternative phosphorus sources, including organophosphonates like this compound. nd.edu.auoup.com The ability to cleave the stable carbon-phosphorus (C-P) bond is a key metabolic function that allows these organisms to access the phosphorus within the AMPA molecule. nih.govnih.gov

The utilization of phosphonates is often regulated by the cellular phosphate-stress response system (the pho regulon), which induces the expression of genes responsible for C-P bond cleavage when inorganic phosphate is limited. nd.edu.auoup.com The primary enzymatic pathway for this process is the C-P lyase pathway, a complex system that can break down a variety of phosphonates, including AMPA, to release phosphate. nih.govfrontiersin.org

Research has identified numerous bacterial species capable of using AMPA and other phosphonates as their sole source of phosphorus. For instance, studies have shown that various soil and aquatic bacteria can sustain growth on these compounds. nih.govoup.com A study on a moderately halophilic bacterial isolate demonstrated its ability to metabolize several aminophosphonates, although utilization varied with salt concentration, suggesting that environmental factors influence degradation efficiency. oup.com Similarly, the thermophilic bacterium Geobacillus caldoxylosilyticus T20 was found to utilize a range of organophosphonates, including glyphosate (B1671968), from which it generated AMPA as an intermediate. nih.gov

Interestingly, some microorganisms can degrade phosphonates even when phosphate is abundant, suggesting the existence of novel metabolic pathways not governed by phosphorus starvation. nd.edu.au A study investigating 22 microbial species found that 15 bacterial and four fungal species could cleave the C-P bond of α-aminomethylphosphonate without phosphate limitation. nd.edu.au This indicates that the microbial processing of AMPA is more widespread and varied than previously thought.

The table below summarizes the utilization of various aminophosphonates, including this compound, by different microorganisms as a phosphorus source.

| Microorganism | Phosphonate (B1237965) Utilized as Phosphorus Source | Reference |

| Geobacillus caldoxylosilyticus T20 | Glyphosate (produces AMPA) | nih.gov |

| Halophilic bacterial isolate VH1 | This compound, 2-Aminoethylphosphonate, 3-Aminopropylphosphonate, 4-Aminobutylphosphonate | oup.com |

| Various bacteria and fungi | α-Aminomethylphosphonate | nd.edu.au |

Integration of this compound Degradation into Global Phosphorus Budgets

The widespread use of glyphosate herbicides has introduced a significant flux of anthropogenic phosphorus into terrestrial and aquatic ecosystems, primarily through the degradation product this compound. researchgate.net Understanding the degradation of AMPA is crucial for accurately accounting for its contribution to global and local phosphorus budgets. escholarship.orgifremer.fr

Phosphonates, as a class of compounds, can constitute a significant fraction—up to one-third—of the high-molecular-weight dissolved organic phosphorus (DOP) pool in marine environments. frontiersin.org The microbial degradation of these compounds, including AMPA, represents a critical link that recycles this reduced form of phosphorus back into a bioavailable form, namely inorganic phosphate. mdpi.com This process is particularly vital in vast, phosphate-limited regions of the ocean, where the ability to utilize phosphonates can provide a competitive advantage to certain microorganisms. mdpi.com

The degradation of AMPA via the C-P lyase pathway is a key mechanism integrating this xenobiotic compound into the natural phosphorus cycle. nih.gov As bacteria consume AMPA, they release phosphate, which then becomes available to the wider microbial and phytoplankton communities that may not be able to utilize phosphonates directly. researchgate.net The rate of this integration is influenced by environmental conditions. For example, the capacity of river biofilms to degrade glyphosate and, by extension, its derivative AMPA, has been shown to increase when the availability of dissolved inorganic phosphorus decreases. researchgate.net

Interplay with Other Dissolved Organic Phosphorus Species

The dissolved organic phosphorus (DOP) pool is a chemically complex mixture that includes phosphate monoesters, phosphate diesters (like DNA), and phosphonates. hawaii.edunih.gov this compound exists within this mixture and its utilization by microorganisms can influence the cycling of other DOP components.

The enzymatic machinery required to break the C-P bond of phosphonates is distinct from the enzymes, such as alkaline phosphatases, that hydrolyze the C-O-P bonds of phosphate esters. mdpi.comhawaii.edu In phosphorus-limited environments, microorganisms may simultaneously express a range of enzymes to scavenge phosphorus from different organic sources. The presence of a readily degradable phosphonate source like AMPA might influence the expression and activity of phosphatases, thereby affecting the turnover rates of phosphate esters.

Studies characterizing DOP have shown that its composition varies significantly. For example, in coastal waters, a large fraction of high-molecular-weight DOP can be unhydrolyzable by common phosphatases, with phosphonates and phospholipids (B1166683) presumed to be significant components of this resistant fraction. hawaii.edu The ability of certain bacteria to specifically target and degrade AMPA provides them access to a phosphorus reservoir that is unavailable to organisms that rely solely on phosphate esters. researchgate.netmdpi.com

Aminomethylphosphonate Dynamics Within Plant Systems

Uptake and Translocation of Aminomethylphosphonate in Plants

Aminomethylphosphonic acid (AMPA), a primary metabolite of glyphosate (B1671968), can be introduced into a plant system either through direct application or as a product of glyphosate degradation within the plant. nih.govnih.govbohrium.com Once present, its movement is governed by the plant's vascular transport systems. Research indicates that AMPA can be taken up from the soil by the roots and subsequently translocated to the upper parts of the plant, such as the shoot apices, primarily through the xylem. hh-ra.org The xylem facilitates the upward movement of water and nutrients from the roots to the rest of the plant, driven by the transpiration stream. researchgate.net

In addition to root uptake, AMPA can penetrate the leaf cuticle and be absorbed into the symplast, the network of interconnected plant cell cytoplasm. hh-ra.org The movement of substances within the phloem, the vascular tissue responsible for transporting sugars and other organic compounds, is typically bidirectional, moving from "source" tissues (like photosynthesizing leaves) to "sink" tissues (like roots, fruits, and growing points). researchgate.netsuperprof.co.uk While glyphosate is well-known for its phloem mobility, studies confirm that its metabolite, AMPA, is also translocated within the plant, accumulating in meristematic tissues and young leaves. hh-ra.org

Intracellular Metabolism of this compound in Plant Tissues

Once inside plant cells, the metabolic fate of this compound is an area of ongoing investigation. The primary observation is that AMPA tends to accumulate in various plant tissues. alanplewis.com Studies on glyphosate-resistant (GR) soybeans have shown that AMPA is a major metabolite found in the seeds following glyphosate treatment. alanplewis.com Similarly, AMPA residues have been detected in the leaves and seeds of field-grown GR soybeans, indicating the metabolism of glyphosate and the subsequent presence of AMPA. alanplewis.com

Research tracking the concentration of AMPA in soybean leaves after direct application showed that the levels of AMPA within the tissue increased in correlation with the application rate. alanplewis.com This accumulation suggests that plants may not metabolize or break down AMPA rapidly, leading to its persistence in tissues. While the pathway for AMPA formation from glyphosate is established, the subsequent intracellular degradation pathways for AMPA itself are not as thoroughly elucidated. alanplewis.comuwa.edu.au

Formation of this compound from Glyphosate Metabolism in Plants

This compound is the principal degradation product of glyphosate in plants that are capable of metabolizing the herbicide. hh-ra.orgalanplewis.com The metabolic conversion of glyphosate yields AMPA and glyoxylate. uwa.edu.aunih.gov This process is significant because, while many plants have little capacity to metabolize glyphosate, some species and glyphosate-resistant varieties can perform this conversion. alanplewis.comuwa.edu.au

The ability to metabolize glyphosate to AMPA can be a mechanism of herbicide tolerance. For instance, in the weed Commelina benghalensis, the detection of AMPA after glyphosate treatment pointed to differential metabolism as the reason for its tolerance. awsjournal.org

Recent research has identified specific enzymes responsible for this metabolic conversion. In a glyphosate-resistant population of Echinochloa colona, an aldo-keto reductase enzyme, designated EcAKR4-1, was found to metabolize glyphosate into AMPA and glyoxylate. uwa.edu.au The expression of this enzyme in E. coli and its overexpression in transgenic rice confirmed its role in detoxifying glyphosate. uwa.edu.au This discovery provides a specific molecular basis for the formation of AMPA from glyphosate in certain plants. uwa.edu.au

Physiological Interactions within Plant Species

This compound is recognized as a phytotoxin, causing injury to plants, including those designed to be resistant to glyphosate. nih.govnih.govbohrium.com Its mode of action is distinct from that of glyphosate; AMPA does not inhibit the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is evident from the fact that it does not cause an accumulation of shikimate. alanplewis.com

The phytotoxic effects of AMPA manifest as visible plant injury, including chlorosis (yellowing of leaves) and reduced growth. alanplewis.com Studies on both glyphosate-resistant and non-resistant soybeans demonstrated that direct application of AMPA led to a significant reduction in chlorophyll (B73375) content and shoot fresh weight. nih.govalanplewis.com The injury observed in GR soybeans from high rates of glyphosate application is suggested to be caused by the accumulation of its metabolite, AMPA. nih.govalanplewis.com

The mechanism behind AMPA's phytotoxicity may involve its structural similarity to the amino acid glycine (B1666218). oup.com This resemblance could allow AMPA to compete with glycine in metabolic pathways, potentially disrupting processes like chlorophyll biosynthesis and, consequently, photosynthesis. bohrium.comoup.com AMPA's presence has been linked to alterations in carbon metabolism, including reduced net carbon exchange and stomatal conductance, and can contribute to oxidative stress within the plant. bohrium.comoup.com

Interactive Data Table: Effect of AMPA on Soybean Growth and Chlorophyll Content

The following table presents data from a study on the effects of this compound (AMPA) applied to glyphosate-resistant (GR) and non-resistant (Non-GR) soybeans. The data shows the concentration of AMPA in leaf tissue and the corresponding impact on chlorophyll content and shoot fresh weight 14 days after treatment.

| Soybean Type | AMPA Applied ( kg/ha ) | AMPA in Leaf Tissue (µg/g) | Chlorophyll Reduction (%) | Shoot Fresh Weight Reduction (%) |

| GR Soybean | 0 | 0.0 | 0 | 0 |

| 0.12 | 4.3 | 12 | 8 | |

| 0.50 | 7.1 | 25 | 21 | |

| 2.0 | 15.8 | 45 | 35 | |

| 8.0 | 30.1 | 52 | 42 | |

| Non-GR Soybean | 0 | 0.0 | 0 | 0 |

| 0.12 | 3.9 | 10 | 7 | |

| 0.50 | 6.8 | 28 | 24 | |

| 2.0 | 14.9 | 48 | 38 | |

| 8.0 | 29.5 | 50 | 40 | |

| Data sourced from Reddy et al., 2004. alanplewis.com |

Biosynthetic Origins of Aminomethylphosphonate Containing Natural Products

Discovery and Characterization of Aminomethylphosphonate in Natural Products (e.g., Argolaphos)

The natural product landscape was significantly expanded with the discovery of this compound (AMPn) as a constituent of the argolaphos phosphonopeptides. nih.gov Prior to this, AMPn was primarily known as a metabolite in mutants blocked for phosphinothricin (B1261767) production or as a degradation product of the herbicide glyphosate (B1671968). pnas.org Genome mining of approximately 10,000 actinomycetes led to the identification of novel phosphonic acid natural products, including the broad-spectrum antibacterial compounds argolaphos A and B, isolated from Streptomyces monomycini NRRL B-24309. pnas.org

Structural analysis revealed that argolaphos B is a dipeptide composed of this compound linked via an amide bond to the rare amino acid N⁵-hydroxyarginine. pnas.org Argolaphos A features an additional valine residue linked to this dipeptide. pnas.org The discovery of argolaphos marked the first identification of a natural product containing the AMPn moiety, highlighting a new branch of phosphonate (B1237965) metabolism. nih.govacs.org The presence of both AMPn and Nε-hydroxyarginine is believed to contribute to the broad-spectrum antimicrobial activity of argolaphos. nih.govpnas.org

Enzymology of this compound Biosynthesis

The biochemical pathway to AMPn is a multi-step enzymatic cascade that shares notable parallels with primary metabolic pathways, such as serine biosynthesis. nih.gov The process involves a series of oxidation, transamination, and ligation reactions catalyzed by a dedicated suite of enzymes. nih.govnih.gov

Dehydrogenase and Transaminase Activities

A critical stage in the formation of this compound is the conversion of hydroxymethylphosphonate (HMPn). This transformation is accomplished through the coupled activities of a dehydrogenase and a transaminase. nih.govnih.gov In the argolaphos pathway, the dehydrogenase AglH oxidizes HMPn to produce the intermediate phosphonoformaldehyde (PFy). nih.gov This reaction is thermodynamically unfavorable and is driven forward by being coupled to a pyridoxal-5-phosphate (PLP)-dependent transamination reaction catalyzed by the aminotransferase AglI. nih.govthe-innovation.org

This enzymatic coupling is reminiscent of the initial steps in L-serine biosynthesis, where the unfavorable oxidation of D-3-phosphoglycerate by the dehydrogenase SerA is energetically linked to the transamination of the resulting 3-phosphohydroxypyruvate by the transaminase SerC. nih.gov In the case of AMPn synthesis, the interconnected activities of AglH and AglI serve to overcome energetic barriers, facilitate cofactor regeneration, and manage the toxicity of the aldehyde intermediate. nih.govnih.gov Specifically, the transhydrogenase activity of AglH requires the reduction of oxaloacetate to malate (B86768) to propel the oxidation of HMPn; this oxaloacetate is generated from L-aspartate by the aminotransferase AglI. the-innovation.org This coupling represents a unique biochemical strategy for converting a hydroxyl group into an amino group. the-innovation.orgthe-innovation.org

Heme-Dependent Monooxygenase Functions

While not directly involved in the synthesis of the this compound moiety itself, a notable heme-dependent monooxygenase plays a crucial role in the maturation of the final argolaphos natural product. nih.gov After AMPn is synthesized and ligated to an arginine residue to form an AMPn-Arg dipeptide, the enzyme AglA catalyzes the hydroxylation of the Nε position of the arginine side chain. nih.govnih.gov

AglA was identified as an unusual heme-dependent monooxygenase and the first biochemically characterized member of the YqcI/YcgG protein family. nih.govnih.gov This family of enzymes is biochemically distinct from the well-established P450 monooxygenases. nih.gov The discovery of AglA's function has shed light on the biochemical origins of Nε-hydroxyarginine, another key inhibitory component of argolaphos, and clarified the role of the elusive YqcI/YcgG protein family. nih.govacs.org

Role of N-Acetyltransferases (e.g., PhnO)

N-acetyltransferases (NATs) are involved in phosphonate biochemistry in two distinct contexts: peptide assembly during biosynthesis and detoxification during catabolism.

In the biosynthesis of the argolaphos peptides, two GCN5-related N-acetyltransferases (GNATs), AglC and AglL, are responsible for the sequential ligation of amino acids. nih.govnih.gov These enzymes catalyze the formation of peptide bonds in a tRNA-dependent manner. nih.gov Specifically, AglC ligates L-arginine to AMPn, and AglL subsequently ligates L-valine to the AMPn-Arg dipeptide to complete the synthesis of argolaphos A. nih.govpnas.org

Separately, the N-acetyltransferase PhnO plays a role in the catabolism and detoxification of certain aminoalkylphosphonates in organisms like Escherichia coli. mdpi.comuniprot.orgnih.gov PhnO is an aminoalkylphosphonate N-acetyltransferase that uses acetyl-CoA to acetylate compounds such as this compound and (S)-1-aminoethylphosphonate. uniprot.orgnih.gov This acetylation is required to utilize these compounds as a phosphorus source via the C–P lyase pathway and to detoxify bactericidal analogues like (S)-1-aminoethylphosphonate, which mimics D-alanine and can inhibit cell wall synthesis. uniprot.orgnih.govplos.org Therefore, while GNATs like AglC and AglL are integral to the synthesis of phosphonopeptides, PhnO's function is associated with the degradation and processing of related phosphonate compounds. nih.govplos.org

Genetic Basis of this compound Biosynthesis

The capacity to produce this compound and its derivatives is encoded within specific biosynthetic gene clusters (BGCs) found in the genomes of various microorganisms, particularly actinomycetes. nih.govpnas.org

Biosynthetic Gene Clusters (BGCs)

The complete biosynthetic pathway for argolaphos is encoded by a dedicated BGC in Streptomyces monomycini. nih.govpnas.org Analysis of this cluster revealed that nine enzymatic reactions are essential for producing the final phosphonopeptide. nih.gov The genetic pathway for AMPn begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP mutase (PepM), which is encoded by the aglE gene in the argolaphos cluster. nih.gov This initial step is a unifying feature for the biosynthesis of most phosphonate natural products, making the pepM gene a crucial diagnostic marker for identifying potential phosphonate-producing BGCs through genome mining. pnas.orgasm.org

Following the initial isomerization, the pathway to AMPn within the argolaphos BGC involves a series of dedicated enzymes. nih.gov These include a PnPy decarboxylase (AglF), a phosphonoacetaldehyde (B103672) reductase (AglG), a 2-hydroxyethylphosphonate (2HEPn) dioxygenase (AglD), and the previously mentioned dehydrogenase (AglH) and aminotransferase (AglI). nih.govacs.org The widespread distribution of genes for AMPn biosynthesis among diverse microbes suggests that AMPn is likely a component in many other yet-to-be-discovered natural products. nih.govasm.org

Compound and Enzyme Information

The following tables provide a summary of the key compounds and enzymes discussed in this article.

Table 1: Key Compounds in this compound Biosynthesis and Metabolism This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | AMPn / AmPn | Core structural unit of argolaphos and other natural products. |

| Argolaphos A | - | Antibacterial tripeptide (AMPn-N⁵-hydroxyarginine-Valine). pnas.org |

| Argolaphos B | - | Antibacterial dipeptide (AMPn-N⁵-hydroxyarginine). pnas.org |

| Phosphoenolpyruvate | PEP | Primary metabolic precursor for phosphonate biosynthesis. nih.govasm.org |

| Phosphonopyruvate | PnPy | First intermediate in phosphonate biosynthesis, product of PepM. nih.gov |

| Hydroxymethylphosphonate | HMPn | Intermediate in AMPn biosynthesis, precursor to PFy. nih.gov |

| Phosphonoformaldehyde | PFy | Aldehyde intermediate, product of AglH and substrate for AglI. nih.gov |

Table 2: Key Enzymes in this compound-Related Pathways This table is interactive. You can sort and filter the data.

| Enzyme Name | Gene Name (Argolaphos BGC) | Enzyme Class | Function |

|---|---|---|---|

| PEP Mutase | AglE | Isomerase | Converts PEP to PnPy, the first committed step. nih.gov |

| Dehydrogenase | AglH | Oxidoreductase | Oxidizes HMPn to PFy. nih.gov |

| Aminotransferase | AglI | Transferase | Converts PFy to AMPn via transamination. nih.gov |

| Heme-dependent Monooxygenase | AglA | Oxidoreductase | Hydroxylates the arginine residue in the AMPn-Arg dipeptide. nih.gov |

| GNAT Acetyltransferase | AglC | Transferase | Ligates arginine to AMPn. nih.gov |

| GNAT Acetyltransferase | AglL | Transferase | Ligates valine to the AMPn-Arg dipeptide. nih.gov |

Distribution of Biosynthetic Genes in Microbial Genomes

The genetic blueprint for the biosynthesis of this compound (AMPn) is not an isolated phenomenon but is distributed across a range of microbial genomes, particularly within the phylum Actinobacteria. nih.govnih.govacs.org The discovery and characterization of biosynthetic gene clusters (BGCs) responsible for producing AMPn-containing natural products have provided significant insight into their prevalence. researchgate.net

Genome mining efforts have been crucial in identifying these BGCs. pnas.org The elucidation of the argolaphos biosynthetic pathway, for example, has unveiled a dedicated set of genes required for AMPn synthesis. nih.govnih.gov These genes, homologous to those involved in other well-known phosphonate pathways like those for fosfomycin (B1673569) and phosphinothricin, serve as genetic markers to search for potential AMPn producers in genomic databases. nih.govacs.org

The core pathway to AMPn involves several key enzymatic steps, starting from the precursor 2-hydroxyethylphosphonate (2HEPn). nih.govacs.org The genes encoding the enzymes for these transformations are typically clustered together on the chromosome. Research has shown that the genes for AMPn biosynthesis are frequently found in diverse actinobacterial genomes, suggesting their involvement in a variety of metabolic pathways beyond the production of a single natural product. nih.govnih.govacs.org The widespread nature of these BGCs indicates that numerous undiscovered natural products may incorporate the AMPn moiety. researchgate.net

The biochemical logic of the AMPn pathway shows parallels to primary metabolic pathways like serine biosynthesis, supporting the hypothesis that natural product pathways often evolve from primary metabolism. nih.gov The distribution of these genes across multiple microbial taxa highlights microorganisms as potential natural sources of AMPn in both terrestrial and aquatic ecosystems. nih.gov

Below is a table detailing the key enzymes involved in the biosynthesis of this compound as identified in the argolaphos BGC.

| Gene | Enzyme Name | Function in AMPn Biosynthesis |

| aglD | 2HEPn dioxygenase | Catalyzes the oxidative cleavage of 2-hydroxyethylphosphonate (2HEPn) to yield hydroxymethylphosphonate (HMPn). nih.gov |

| aglH | Dehydrogenase | Oxidizes HMPn to form an intermediate, formylphosphonate (PFy). nih.govacs.org |

| aglI | Transaminase | Mediates the PLP-dependent transamination of PFy to produce this compound (AMPn). nih.govacs.org |

Ecological Significance of Biogenic this compound

The discovery of a widespread microbial biosynthetic pathway for this compound (AMPn) has significant ecological implications, primarily by challenging the long-held assumption that its presence in the environment is solely an indicator of anthropogenic pollution. nih.gov For years, the detection of AMPn in soil, sediments, and water has been interpreted as a signature of the breakdown of synthetic compounds, most notably the widely used herbicide glyphosate or industrial amino-polyphosphonates. nih.govmdpi.com

The confirmation that diverse microbes, particularly Actinobacteria, possess the genetic capability to produce AMPn establishes a significant biogenic source for this compound. nih.govnih.gov This necessitates a re-evaluation of AMPn's environmental presence, suggesting that natural microbial processes contribute to the observed environmental concentrations. nih.gov

The incorporation of AMPn into natural products with potent antimicrobial properties, such as the phosphonopeptide argolaphos, points to a direct ecological role in microbial competition. nih.govpnas.org By producing these compounds, microorganisms can inhibit the growth of competing bacteria, helping to secure their ecological niche. The combination of AMPn with other rare moieties, like Nε-hydroxyarginine in argolaphos, can result in broad-spectrum antimicrobial activity. nih.gov

Furthermore, phosphonates in general are a significant component of the dissolved organic phosphorus pool in marine and terrestrial environments. mdpi.comnih.govportlandpress.com While research has heavily focused on the cycling of other phosphonates like 2-aminoethylphosphonate (2-AEP), the existence of a natural AMPn production pathway suggests it may also play a role in the biogeochemical cycling of phosphorus. nih.govresearchgate.net Microorganisms capable of cleaving the stable carbon-phosphorus (C-P) bond can utilize phosphonates as a phosphorus source, which is particularly crucial in nutrient-limited environments like the open ocean. mdpi.comnih.gov The biogenic production of AMPn contributes to this pool of organophosphonates available for microbial metabolism.

The table below summarizes the contrasting origins and implications of this compound in the environment.

| Aspect | Biogenic this compound | Anthropogenic this compound |

| Source | Produced naturally by microorganisms (e.g., Actinobacteria) via dedicated biosynthetic pathways. nih.govresearchgate.net | Results from the environmental degradation of synthetic compounds like the herbicide glyphosate. nih.govmdpi.com |

| Ecological Role | Functions as a building block for antimicrobial natural products (e.g., argolaphos), aiding in microbial competition. nih.govpnas.org | Acts as an environmental contaminant and a marker for herbicide use. mdpi.com |

| Biogeochemical Implication | Contributes to the natural organophosphonate pool, potentially participating in the phosphorus cycle. nih.govportlandpress.com | Represents a source of pollution in soil and water systems. mdpi.com |

Advanced Analytical Methodologies for Aminomethylphosphonate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of complex samples containing aminomethylphosphonate. nih.govjournalagent.com The choice of chromatographic method is critical for achieving the necessary separation from interfering substances, thereby ensuring accurate quantification and identification. journalagent.com Various chromatographic techniques are utilized, including liquid chromatography, thin-layer chromatography, and ion-exchange chromatography. nih.govijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the quantitative analysis of this compound. wikipedia.orgresearchgate.net This powerful combination leverages the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org Tandem mass spectrometry (LC-MS/MS) is frequently employed to further enhance selectivity and reduce background noise, which is crucial when analyzing trace levels of AMPA in complex matrices like soil, water, and biological fluids. nih.govchromatographyonline.comnih.gov

Several LC methods have been developed for AMPA analysis, often utilizing reverse-phase or hydrophilic interaction liquid chromatography (HILIC) columns. chromatographyonline.comsielc.com The use of specialized columns, such as those with mixed-mode or specific reverse-phase characteristics, can improve retention and separation of polar compounds like AMPA. sielc.com Method development often focuses on optimizing mobile phase composition, typically consisting of acetonitrile, water, and an acid modifier like formic acid for mass spectrometry compatibility. chromatographyonline.comsielc.com These methods can achieve low detection limits, with method reporting levels (MRLs) for AMPA reported to be 5.06 µg L⁻¹ in water, 0.08 mg kg⁻¹ in vegetation, and 0.61 mg kg⁻¹ in soil. nih.gov

Interactive Table: LC-MS/MS Method Parameters for AMPA Quantification

| Parameter | Setting | Reference |

|---|---|---|

| Column | HILIC, 2.0 x 150 mm, 5-µm | chromatographyonline.com |

| Mobile Phase | Water, Acetonitrile, Formic Acid | chromatographyonline.com |

| Gradient | 20-minute gradient run | chromatographyonline.com |

| Detector | Tandem Mass Spectrometer | chromatographyonline.com |

| Ionization | Heated Electrospray (ESI) | chromatographyonline.com |

| MRL (Water) | 5.06 µg L⁻¹ | nih.gov |

| MRL (Vegetation) | 0.08 mg kg⁻¹ | nih.gov |

| MRL (Soil) | 0.61 mg kg⁻¹ | nih.gov |

Mass Spectrometric Approaches for Structural Elucidation and Speciation

Mass spectrometry is a critical tool for the structural elucidation of unknown compounds by precisely measuring the mass-to-charge ratio of ions. nih.govcurrenta.de High-resolution mass spectrometry (HRMS) allows for the determination of accurate molecular formulas, while tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. nih.govcurrenta.de These techniques are essential for confirming the identity of this compound and investigating its various chemical forms (speciation) in different environments. acs.org

Electrospray Ionization Ion Mobility Mass Spectrometry

Electrospray ionization-ion mobility spectrometry-mass spectrometry (ESI-IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. scielo.org.conih.gov This multi-dimensional separation capability is particularly useful for resolving complex mixtures and separating isomers. nih.gov ESI is a soft ionization technique that produces intact molecular ions, which is advantageous for determining the molecular weight of the analyte. scielo.org.co The coupling of IMS with MS provides an additional layer of separation, enhancing the ability to distinguish AMPA from other co-eluting species and providing insights into its three-dimensional structure. nih.gov This technique has shown potential for the analysis of complex biological and environmental samples. scielo.org.cokcl.ac.uk

Spectroscopic Characterization Methods

Spectroscopic techniques are employed to probe the structural features of molecules. In the context of this compound, methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used for detailed structural characterization, often in conjunction with X-ray diffraction for solid-state analysis. acs.org

Studies have utilized ³¹P-NMR to investigate the behavior of this compound. nih.gov For instance, research on this compound as a potential pH marker in biological systems demonstrated its utility in determining extracellular pH due to its pH-dependent chemical shift. nih.gov The chemical structure of novel α-aminophosphonates, including derivatives of this compound, has been confirmed using a combination of IR, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, along with mass spectrometry. researchgate.netnih.gov In the IR spectra of some aminophosphonates, characteristic absorption bands for N-H and P=O stretching vibrations are observed. researchgate.net ¹H NMR signals can identify the protons attached to the carbon and nitrogen atoms, while ³¹P NMR provides information about the phosphorus environment. researchgate.net

Isotopic Labeling and Tracing in Environmental Studies

Isotopic labeling is a powerful technique used to trace the metabolic and environmental fate of compounds. nih.govgeneralmetabolics.com This involves introducing an isotopically labeled version of the compound, such as one containing ¹³C, ¹⁵N, or ²H (deuterium), into a system and monitoring its transformation and distribution over time. nih.govresearchgate.net

In the context of this compound research, isotopic labeling studies are crucial for understanding its formation from parent compounds and its subsequent degradation pathways in various environmental compartments. researchgate.net For example, the use of ¹³C, ¹⁵N, and D₂-labeled AMPA as internal standards in LC-MS/MS methods significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.gov Furthermore, studies using radiolabeled compounds allow for accurate mass balance calculations, helping to track the complete distribution of the substance and its degradation products in environmental fate studies. battelle.org The use of stable isotope-labeled precursors in single-cell mass spectrometry has also been demonstrated as a method to track the biosynthesis of complex natural products. biorxiv.org

Emerging Research Directions and Future Perspectives on Aminomethylphosphonate

Enhanced Bioremediation Strategies for Aminomethylphosphonate Contamination

The remediation of environments contaminated with persistent chemical compounds like this compound is a significant challenge. Enhanced bioremediation, a process that utilizes microorganisms to degrade pollutants, is a promising and environmentally friendly approach. plos.org This strategy can be optimized by stimulating indigenous microbial populations or by introducing specific microorganisms with high degradation capabilities. plos.orgfrtr.gov

Application of Microbial Degraders in Engineered Systems

Engineered bioremediation systems, such as biopiles and bioventing, are being developed to create optimal conditions for microbial activity. nih.gov These systems control factors like oxygen supply, nutrient availability, and moisture to enhance the degradation of pollutants. frtr.govnih.gov For instance, bioventing introduces a controlled flow of air to stimulate indigenous microbes, while biopiles can be engineered with features like warm air injection to increase microbial activity and reduce remediation time. nih.gov The use of microbial consortia, or groups of different microbial species, can be more effective than single strains in breaking down complex pollutants, as different species can perform different steps in the degradation pathway. plos.org Research has identified various microbial strains, including those from the genera Pseudomonas, Acinetobacter, and Bacillus, that are capable of degrading pesticides and other xenobiotics. nih.gov

The following table provides examples of engineered bioremediation techniques:

| Remediation Technique | Description | Key Features |

| Bioventing | Stimulates indigenous microbial activity by providing oxygen to the unsaturated zone through controlled airflow. nih.govnih.gov | Cost-effective, suitable for low-permeability soils. nih.gov |

| Biopiles | Ex situ treatment where contaminated soil is piled and aerated to enhance microbial degradation. nih.gov | Adaptable, can reduce remediation time by optimizing conditions. nih.gov |

| Bioslurping | A vacuum-enhanced system that removes free-floating contaminants on groundwater and stimulates aerobic bioremediation. nih.gov | Combines bioventing and free product recovery. nih.gov |

Genetic Engineering for Improved Degradation Pathways

Genetic engineering offers powerful tools to enhance the bioremediation capabilities of microorganisms. rroij.com By introducing or modifying specific genes, scientists can create microbes with improved degradation pathways for pollutants like this compound. rroij.comfrontiersin.org This can involve introducing genes that code for enzymes capable of breaking down complex and persistent compounds. rroij.com For example, genetically engineered Pseudomonas putida has been developed to degrade organophosphates and pyrethroids. frontiersin.org

A significant advancement in this area is the development of "superbugs," such as the Pseudomonas strain developed by Chakrabarty, which can degrade multiple hydrocarbons found in petroleum. cmpcollege.ac.in This was achieved by transferring plasmids containing genes for different degradation enzymes into a single bacterium. cmpcollege.ac.in Modern gene-editing tools like CRISPR-Cas offer even more precise and efficient ways to engineer microorganisms for enhanced bioremediation. frontiersin.org These technologies allow for the targeted modification of genes to improve the efficiency of degradation pathways or to introduce entirely new metabolic capabilities. frontiersin.orgscispace.com

Enzyme Engineering for Tailored this compound Transformation

Enzyme engineering focuses on modifying the structure and function of enzymes to improve their catalytic properties for specific applications, including the transformation of pollutants. nih.gov This can involve increasing an enzyme's activity, stability, or specificity for a particular substrate. nih.govmdpi.com Rational design, which relies on knowledge of the enzyme's structure and mechanism, and directed evolution, which involves creating and screening large libraries of enzyme variants, are two key approaches in enzyme engineering. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for studying the interactions of molecules like this compound at the atomic level. kallipos.gr These methods, which include quantum chemistry and molecular mechanics, allow researchers to simulate and predict the behavior of chemical systems. kallipos.gr Techniques such as Density Functional Theory (DFT) can be used to investigate the quantum chemical properties and interactions of this compound derivatives. windows.net

These computational approaches provide valuable insights into the mechanisms of chemical reactions, the stability of molecules, and their interactions with other substances. kallipos.grspringer.com This information is crucial for understanding the environmental fate of this compound and for designing new molecules with specific properties. windows.net For example, computational models can be used to predict the binding of this compound to enzymes or to soil particles, which influences its degradation and mobility in the environment. nih.gov

Ecological Modeling of this compound Environmental Fate

Ecological modeling uses mathematical and computational tools to understand and predict the behavior of complex ecosystems. These models can simulate the movement, transformation, and persistence of chemicals like this compound in the environment. researchgate.net By integrating data from various sources, ecological models can help assess the potential impacts of pollutants on different environmental compartments, such as soil, water, and air. researchgate.net

The environmental fate of this compound is influenced by various factors, including its adsorption to soil particles, its degradation by microorganisms, and its potential for transport in water. researchgate.net Aminomethylphosphonic acid (AMPA), a degradation product of glyphosate (B1671968) and other phosphonates, is known to be persistent in the environment and can accumulate in soil and water. researchgate.net Ecological models can help to predict the long-term consequences of this compound contamination and to develop effective management strategies. researchgate.net These models are essential for understanding the complex interactions between chemicals and the environment and for making informed decisions about environmental protection.

Discovery of Novel this compound Degradation and Biosynthesis Enzymes

Research into the microbial world continues to uncover new enzymes and metabolic pathways involved in the degradation and biosynthesis of phosphonates, including this compound. acs.orgmdpi.com The discovery of these novel enzymes expands our understanding of phosphonate (B1237965) metabolism and provides new tools for biotechnology and bioremediation. asm.org

For example, recent studies have identified new enzymes involved in the degradation of 2-aminoethylphosphonate (AEP), a common natural phosphonate. acs.orgmdpi.com These include enzymes that are part of hydrolytic and oxidative degradation pathways. mdpi.com The C-P lyase complex is another important enzyme system that can break the stable carbon-phosphorus bond in a wide range of phosphonates. mdpi.com

On the biosynthesis side, researchers have elucidated the pathway for the production of argolaphos, a natural product containing this compound. researchgate.netnih.gov This discovery revealed the involvement of dehydrogenase and transaminase enzymes in the formation of this compound from hydroxymethylphosphonate. researchgate.netnih.gov The identification of the genes responsible for these biosynthetic pathways opens up possibilities for genome mining to discover new phosphonate natural products with potential applications in medicine and agriculture. asm.orgresearchgate.netnih.gov

The following table summarizes some of the key enzyme systems involved in phosphonate metabolism:

| Enzyme/Pathway | Function | Substrate(s) |

| PhnW/PhnX Pathway | Hydrolytic degradation of AEP | 2-Aminoethylphosphonate (AEP) |

| PhnW/PhnY/PhnA Pathway | Hydrolytic degradation of AEP | 2-Aminoethylphosphonate (AEP) |

| PalA/PalB Pathway | Hydrolytic degradation of phosphonoalanine | Phosphonoalanine (PnAla) |

| PhnY*/PhnZ Pathway | Oxidative degradation of AEP and other phosphonates | AEP, Methylphosphonate (MePn) |

| C-P Lyase Complex | Radical-based cleavage of the C-P bond | Broad range of phosphonates |

| Argolaphos Biosynthesis | Biosynthesis of this compound | Hydroxymethylphosphonate |

Q & A

Q. What are the primary synthetic routes for aminomethylphosphonate derivatives, and how do experimental conditions influence yield and purity?

this compound synthesis often employs the Kabachnik–Fields reaction, involving a three-component condensation of aldehydes, amines, and dialkyl phosphites. Catalysts such as phenyl phosphonic acid or TiO₂ are critical for optimizing reaction kinetics and enantioselectivity . For example, using Amberlite-IR 120 resin as a reusable catalyst under solvent-free conditions can achieve yields >85% while minimizing byproducts . Rigorous control of temperature (60–80°C) and stoichiometric ratios (1:1:1 for aldehyde:amine:phosphite) is essential to avoid side reactions like over-phosphorylation .

Q. How can researchers detect and quantify this compound in environmental or biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering sensitivity down to 0.1 ppb in soil or water samples . For complex matrices (e.g., microbial lysates), derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances detectability by fluorescence or UV absorption . Gas chromatography (GC-MS) is less common due to the compound’s low volatility but can be used with trimethylsilylation .

Q. What methodologies are used to study the environmental degradation of this compound?

Oxidative degradation pathways are analyzed using manganese oxide (MnO₂) as a model oxidant, with reaction intermediates tracked via ³¹P NMR spectroscopy . For microbial degradation, isotope labeling (e.g., ¹⁴C-aminomethylphosphonate) in batch cultures of Escherichia coli phn⁺ strains allows quantification of phosphorus assimilation and CO₂ release . Aerobic vs. anaerobic conditions significantly alter degradation rates, requiring controlled bioreactors for reproducibility .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the biological activity and metabolic fate of this compound derivatives?

The (S)-enantiomer of 1-aminoethylphosphonate acts as a D-alanine analog, inhibiting bacterial cell wall synthesis and exhibiting bacteriocidal effects in E. coli phnO⁻ strains . In contrast, the (R)-enantiomer is metabolically inert. Chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers, while enzymatic assays with L-alanine dehydrogenase confirm stereospecific interactions .

Q. What experimental strategies resolve contradictions in this compound’s dual role as a nutrient and toxin in microbial systems?

PhnO-mediated N-acetylation detoxifies (S)-1-aminoethylphosphonate in E. coli by converting it to N-acetyl derivatives, which enter the carbon-phosphorus lyase pathway for phosphorus assimilation . Knockout studies (ΔphnO strains) combined with metabolomics (e.g., LC-QTOF-MS) reveal accumulation of toxic intermediates like 5′-phospho-α-D-ribosyl 1′-(2-N-acetamidoethylphosphonate), necessitating rescue with D-alanine and phosphate .

Q. How can researchers optimize enantioselective synthesis of α-aminophosphonates for drug discovery applications?